molecular formula C11H12O3 B8173032 3-(Cyclopropylmethoxy)-2-hydroxybenzaldehyde

3-(Cyclopropylmethoxy)-2-hydroxybenzaldehyde

Cat. No.: B8173032
M. Wt: 192.21 g/mol
InChI Key: JHZPYXZEJADUGI-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-2-hydroxybenzaldehyde is an organic compound with a unique structure that includes a cyclopropylmethoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-2-hydroxybenzaldehyde typically involves the following steps:

    Alkylation: The starting material, 2-hydroxybenzaldehyde, undergoes alkylation with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. This reaction forms the intermediate this compound.

    Purification: The intermediate is then purified using standard techniques such as recrystallization or column chromatography to obtain the final product with high purity.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:

    Optimized Reaction Conditions: Using efficient catalysts and solvents to enhance the reaction rate and yield.

    Continuous Flow Reactors: Implementing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Automated Purification Systems: Utilizing automated systems for purification to ensure consistent quality and reduce manual labor.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 3-(Cyclopropylmethoxy)-2-hydroxybenzoic acid.

    Reduction: 3-(Cyclopropylmethoxy)-2-hydroxybenzyl alcohol.

    Substitution: Various ethers and esters depending on the electrophile used.

Scientific Research Applications

3-(Cyclopropylmethoxy)-2-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
  • 3-(Cyclopropylmethoxy)-2-hydroxybenzoic acid
  • 3-(Cyclopropylmethoxy)-2-hydroxybenzyl alcohol

Uniqueness

3-(Cyclopropylmethoxy)-2-hydroxybenzaldehyde is unique due to its specific substitution pattern on the benzaldehyde core, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-(cyclopropylmethoxy)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-6-9-2-1-3-10(11(9)13)14-7-8-4-5-8/h1-3,6,8,13H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZPYXZEJADUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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